Chromium 2-ethylhexanoate

Ethylene trimerization Homogeneous catalysis 1-Hexene production

Chromium 2-ethylhexanoate (CAS 7329-33-1), also referred to as chromium(III) 2-ethylhexanoate or chromium tris(2-ethylhexanoate), is a chromium(III) carboxylate complex with the nominal formula Cr(2-EH)3. The compound serves as a critical precatalyst precursor in the Chevron Phillips Chemical (CPChem) industrial ethylene trimerization process for producing 1-hexene, a high-value linear α-olefin comonomer essential for linear low-density polyethylene (LLDPE) manufacturing.

Molecular Formula C8H16CrO2
Molecular Weight 196.21 g/mol
CAS No. 7329-33-1
Cat. No. B12351409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium 2-ethylhexanoate
CAS7329-33-1
Molecular FormulaC8H16CrO2
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)O.[Cr]
InChIInChI=1S/C8H16O2.Cr/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);
InChIKeyNPCUWXDZFXSRLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chromium 2-Ethylhexanoate (CAS 7329-33-1): Industrial-Grade Precatalyst for Selective Ethylene Trimerization and Advanced Material Synthesis


Chromium 2-ethylhexanoate (CAS 7329-33-1), also referred to as chromium(III) 2-ethylhexanoate or chromium tris(2-ethylhexanoate), is a chromium(III) carboxylate complex with the nominal formula Cr(2-EH)3 [1]. The compound serves as a critical precatalyst precursor in the Chevron Phillips Chemical (CPChem) industrial ethylene trimerization process for producing 1-hexene, a high-value linear α-olefin comonomer essential for linear low-density polyethylene (LLDPE) manufacturing [2]. In its pre-activated form, the compound exists as the trinuclear oxo-centered complex [Cr3O(2-EH)6(H2O)3]Cl rather than the assumed mononuclear structure [3]. The 2-ethylhexanoate ligand provides excellent solubility in hydrocarbon solvents, making the compound commercially available as a solution in mineral spirits or 2-ethylhexanoic acid . Beyond catalysis, chromium 2-ethylhexanoate has been employed as a precursor for Cr2O3 thin film deposition via combustion chemical vapor deposition (CCVD) and as a metal source in soluble ceramic ink formulations [4].

Chromium 2-Ethylhexanoate Procurement: Why Generic Chromium Carboxylate or Acetylacetonate Substitution Compromises Industrial Performance


Simple substitution of chromium 2-ethylhexanoate with other chromium(III) sources such as chromium(III) acetylacetonate (Cr(acac)3), chromium octoate, or alternative chromium carboxylates fails for three quantifiable reasons. First, the 2-ethylhexanoate ligand confers hydrocarbon solubility that acetylacetonate complexes cannot match, a critical requirement for homogeneous industrial catalysis [1]. Second, spectroscopic studies confirm that the pre-activation state of chromium 2-ethylhexanoate is the trinuclear [Cr3O(2-EH)6(H2O)3]Cl complex, not the mononuclear Cr(acac)3 structure, leading to fundamentally different reduction kinetics upon activation with aluminum alkyls [2]. Third, cross-study comparisons reveal that Cr(2-EH)3-based systems exhibit substantially lower polyethylene byproduct formation versus Cr(acac)3-based trimerization catalysts when activated under comparable conditions [3]. These structural and performance differences preclude simple catalog substitution without compromising catalyst activity, selectivity, and process economics.

Chromium 2-Ethylhexanoate Evidence Guide: Quantified Differentiation Versus Chromium(III) Acetylacetonate and Alternative Carboxylates


Ethylene Trimerization Activity: Chromium 2-Ethylhexanoate vs. Chromium(III) Acetylacetonate

Electrochemically synthesized chromium 2-ethylhexanoate [BuCH(Et)C(O)O]3Cr demonstrated a catalytic activity exceeding 3.0 × 10⁴ mol C₂H₄ molCr⁻¹ h⁻¹ in homogeneous ethylene trimerization, with 1-hexene formed in practically quantitative yield (99.7%) [1]. In contrast, cross-study analysis shows that Cr(acac)3-based trimerization systems typically exhibit significantly higher polyethylene (PE) byproduct formation under comparable activation conditions [2].

Ethylene trimerization Homogeneous catalysis 1-Hexene production

Pre-Catalyst Structure: Trinuclear [Cr3O] Core Confers Distinct Activation Kinetics Versus Mononuclear Chromium Sources

XAS, EPR, and UV-vis spectroscopic characterization unequivocally identified the pre-activated chromium 2-ethylhexanoate precursor as the trinuclear oxo-centered complex [Cr3O(2-EH)6(H2O)3]Cl, not the mononuclear Cr(2-EH)3 structure commonly assumed in commercial documentation [1]. Upon activation with AlEt3, AlEt2Cl, and 2,5-dimethylpyrrole (DMP), this trinuclear Cr(III) carboxylate undergoes immediate reduction (<5 ms) to form a neutral polynuclear Cr(II) carboxylate complex [2].

Catalyst activation X-ray absorption spectroscopy Chromium speciation

Solvent-Dependent Catalyst Performance: Cyclohexane vs. Toluene Activity Differential

Catalytic testing under 1 bar C2H4 revealed a 6.9-fold increase in turnover frequency (TOF) when using cyclohexane versus toluene as the reaction solvent. At 50 °C, the [Cr3O(2-EH)6(H2O)3]Cl-based system produced 1-hexene with a TOF of 137 h⁻¹ in cyclohexane compared to only 10 h⁻¹ in toluene, with commercial chromium 2-ethylhexanoate sources showing a similar trend (53 h⁻¹ in cyclohexane vs. 20 h⁻¹ in toluene) [1].

Solvent effects Catalyst optimization Process chemistry

Electrochemical Synthesis Efficiency: 97% Yield vs. Conventional Chemical Exchange Routes

An electrochemical method for producing chromium(III) 2-ethylhexanoate via anodic dissolution of chromium metal in 2-ethylhexanoic acid/acetonitrile achieves product output of up to 97% [1]. The patent explicitly claims this route eliminates hydrogen chloride formation (inherent to CrCl3-based chemical exchange methods), reduces process time, and lowers energy consumption relative to conventional chemical exchange or mechanochemical activation processes [1].

Green synthesis Electrochemical production Process intensification

Ceramic Ink Formulation: Chromium 2-Ethylhexanoate as Co-Metal Source with Titanium 2-Ethylhexanoate

In soluble ceramic ink formulations, a 10:1 mass ratio of titanium 2-ethylhexanoate to chromium 2-ethylhexanoate at 60% solvent concentration yielded ink viscosity of 11.70 mPa·s, density of 0.92 g/mL, and surface tension of 24.55 mN/m [1]. The resulting sintered ceramic exhibited color L*a*b* values of 76.41, 5.35, and 19.74 respectively [1].

Soluble ceramic inks Digital printing Metal carboxylate precursors

CCVD Precursor: Chromium 2-Ethylhexanoate Enables Cr2O3 Thin Film Deposition Despite Poor Volatility

Chromium 2-ethylhexanoate dissolved in hydrocarbon solvent has been successfully employed for Cr2O3 layer deposition on mica and glass spheres via combustion chemical vapor deposition (CCVD) using oxygen as the oxidizing agent and carrier gas [1]. This application is notable because chromium carboxylates generally exhibit poor volatility, making them unsuitable for conventional CVD [1].

Combustion chemical vapor deposition Cr2O3 coatings Thin film precursors

Chromium 2-Ethylhexanoate: Optimal Application Scenarios for Research and Industrial Procurement


Scenario 1: Industrial-Scale Ethylene Trimerization for 1-Hexene Production

Chromium 2-ethylhexanoate is the preferred chromium precursor for the Chevron Phillips Chemical industrial ethene trimerization process, operating in cyclohexane solvent with AlEt3/AlEt2Cl/DMP activator system [1]. The pre-activation trinuclear [Cr3O(2-EH)6(H2O)3]Cl structure undergoes immediate (<5 ms) reduction to form the active Cr(II) species [2]. Optimal performance requires strict solvent selection: cyclohexane delivers ~14-fold higher TOF (137 h⁻¹) compared to toluene (10 h⁻¹) under identical conditions [1].

Scenario 2: Electrochemical or Mechanochemical Synthesis for High-Purity Precatalyst Preparation

For research laboratories or specialty chemical manufacturers producing chromium 2-ethylhexanoate in-house, electrochemical synthesis via anodic dissolution of chromium metal in 2-ethylhexanoic acid/acetonitrile achieves up to 97% yield while eliminating HCl byproduct formation [3]. This route reduces process time and energy consumption compared to conventional chemical exchange or mechanochemical activation methods [3].

Scenario 3: Soluble Ceramic Ink Formulation for Digital Inkjet Printing

In ceramic digital printing applications, chromium 2-ethylhexanoate serves as a co-soluble metal precursor alongside titanium 2-ethylhexanoate to produce yellow-green coloration in sintered ceramics [4]. Optimal formulation parameters include a Ti:Cr mass ratio of 10:1 at 60% solvent concentration, yielding ink viscosity of 11.70 mPa·s, density of 0.92 g/mL, and surface tension of 24.55 mN/m suitable for inkjet printing [4].

Scenario 4: Combustion Chemical Vapor Deposition (CCVD) of Cr2O3 Thin Films

Chromium 2-ethylhexanoate dissolved in hydrocarbon solvent enables Cr2O3 layer deposition on mica, glass spheres, and related substrates via CCVD in fast circulating fluidized bed reactors using oxygen as oxidizing agent and carrier gas [5]. This application circumvents the poor volatility typical of chromium carboxylates, opening a processing window inaccessible to conventional volatile chromium precursors such as Cr(CO)6 or chromyl chloride [5].

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